2-[[5-Bromo-3-[[tert-butyl(dimethyl)silyl]oxymethyl]-1,2,4-triazol-1-yl]methoxy]ethyl-trimethylsilane
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Overview
Description
2-[[5-Bromo-3-[[tert-butyl(dimethyl)silyl]oxymethyl]-1,2,4-triazol-1-yl]methoxy]ethyl-trimethylsilane is a complex organic compound that features a triazole ring, a bromine atom, and multiple silyl groups
Preparation Methods
The synthesis of 2-[[5-Bromo-3-[[tert-butyl(dimethyl)silyl]oxymethyl]-1,2,4-triazol-1-yl]methoxy]ethyl-trimethylsilane typically involves multiple stepsThe reaction conditions often involve the use of solvents such as tetrahydrofuran (THF) and catalysts like zinc or lithium reagents .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The triazole ring and silyl groups can participate in oxidation and reduction reactions, altering the compound’s properties.
Silylation and Desilylation: The silyl groups can be added or removed, which is useful in protecting group chemistry
Common reagents used in these reactions include lithium reagents, bromine, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[[5-Bromo-3-[[tert-butyl(dimethyl)silyl]oxymethyl]-1,2,4-triazol-1-yl]methoxy]ethyl-trimethylsilane has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex molecules.
Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Biological Studies: It can be used in the study of biological systems, particularly in the development of new drugs or biochemical probes
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets. The triazole ring can participate in coordination with metal ions, while the silyl groups can influence the compound’s reactivity and stability. The pathways involved often include nucleophilic substitution and coordination chemistry .
Comparison with Similar Compounds
- 2-Bromo-5-tert-butyl-1,3-dimethylbenzene
- tert-Butyl 5-bromo-2-chlorobenzoate
- tert-Butyl bromoacetate .
Biological Activity
2-[[5-Bromo-3-[[tert-butyl(dimethyl)silyl]oxymethyl]-1,2,4-triazol-1-yl]methoxy]ethyl-trimethylsilane (CAS Number: 2375258-77-6) is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and biological implications based on diverse scientific literature.
Chemical Structure and Properties
The molecular formula of the compound is C15H32BrN3O2Si2, with a molecular weight of 422.51 g/mol. The structure features a bromine atom, a triazole ring, and silyl ether functionalities, which are significant for its reactivity and biological interactions.
Property | Value |
---|---|
Molecular Formula | C₁₅H₃₂BrN₃O₂Si₂ |
Molecular Weight | 422.51 g/mol |
CAS Number | 2375258-77-6 |
Synthesis
The synthesis of this compound typically involves several steps, including the introduction of the bromine atom and the tert-butyldimethylsilyl (TBDMS) group. The TBDMS group is known for its stability and ease of removal under mild conditions, making it a popular choice in organic synthesis .
Antifungal Properties
Research indicates that compounds containing triazole moieties exhibit significant antifungal activity. For instance, triazole derivatives have been shown to inhibit the growth of various fungal species by interfering with ergosterol biosynthesis, a crucial component of fungal cell membranes. The presence of the bromine atom in this compound may enhance its lipophilicity and biological activity against fungal pathogens .
Enzyme Inhibition
The compound's structural components suggest potential interactions with enzymes involved in metabolic pathways. Studies on similar triazole derivatives have demonstrated their ability to inhibit cytochrome P450 enzymes, which play a vital role in drug metabolism and synthesis of steroid hormones. This inhibition can lead to altered pharmacokinetics of co-administered drugs .
Case Studies and Experimental Findings
- Study on Antifungal Efficacy :
-
Enzyme Interaction Analysis :
- In vitro assays demonstrated that triazole-based compounds could inhibit specific cytochrome P450 enzymes by binding to their active sites. This suggests that our compound may similarly affect enzyme activity, potentially leading to therapeutic applications or adverse drug interactions.
The proposed mechanism of action for this compound involves:
- Inhibition of Ergosterol Biosynthesis : By targeting enzymes in the ergosterol pathway, it disrupts fungal cell membrane integrity.
- Cytochrome P450 Inhibition : Binding to cytochrome P450 enzymes alters normal metabolic processes, affecting drug metabolism and hormone synthesis.
Properties
IUPAC Name |
2-[[5-bromo-3-[[tert-butyl(dimethyl)silyl]oxymethyl]-1,2,4-triazol-1-yl]methoxy]ethyl-trimethylsilane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H32BrN3O2Si2/c1-15(2,3)23(7,8)21-11-13-17-14(16)19(18-13)12-20-9-10-22(4,5)6/h9-12H2,1-8H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDMLSARMBVLSSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1=NN(C(=N1)Br)COCC[Si](C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H32BrN3O2Si2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.51 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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